1,1,2-Trifluorobut-1-en-4-ol

Physical Organic Chemistry Process Development Formulation Science

1,1,2-Trifluorobut-1-en-4-ol, also known as 3,4,4-trifluorobut-3-en-1-ol, is a fluorinated aliphatic alcohol characterized by a butene backbone substituted with three fluorine atoms at the 1,1,2-positions and a terminal hydroxyl group. Its molecular formula is C₄H₅F₃O and its molecular weight is 126.08 g/mol.

Molecular Formula C4H5F3O
Molecular Weight 126.08 g/mol
CAS No. 97168-13-3
Cat. No. B1365210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trifluorobut-1-en-4-ol
CAS97168-13-3
Molecular FormulaC4H5F3O
Molecular Weight126.08 g/mol
Structural Identifiers
SMILESC(CO)C(=C(F)F)F
InChIInChI=1S/C4H5F3O/c5-3(1-2-8)4(6)7/h8H,1-2H2
InChIKeyPCYKQGRAPGQQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Trifluorobut-1-en-4-ol (CAS 97168-13-3): A Fluorinated Aliphatic Alcohol Building Block with Distinct Physicochemical Properties


1,1,2-Trifluorobut-1-en-4-ol, also known as 3,4,4-trifluorobut-3-en-1-ol, is a fluorinated aliphatic alcohol characterized by a butene backbone substituted with three fluorine atoms at the 1,1,2-positions and a terminal hydroxyl group . Its molecular formula is C₄H₅F₃O and its molecular weight is 126.08 g/mol . The compound exhibits a density of 1.24 g/cm³ and a boiling point ranging from 114.5 °C to 120 °C at atmospheric pressure, indicative of strong intermolecular interactions conferred by the fluorine substituents [1]. The predicted pKa is 14.37 ± 0.10, suggesting weak acidity modulated by the electron-withdrawing trifluorovinyl moiety [2]. These physicochemical characteristics distinguish it from non-fluorinated analogs and other regioisomeric fluorinated butenols, making it a specific synthetic intermediate for applications requiring defined electronic and steric properties.

1,1,2-Trifluoro substitution pattern defines electronic and steric properties
Distinct physicochemical profile vs. non-fluorinated and isomeric fluorobutenols
Fluorinated aliphatic alcohol building block for synthetic intermediate applications

Why Generic Substitution Fails for 1,1,2-Trifluorobut-1-en-4-ol: Quantifiable Differences in Physicochemical and Reactivity Profiles


The specific 1,1,2-trifluoro substitution pattern on the butene backbone fundamentally alters key physicochemical and reactivity parameters compared to both non-fluorinated analogs (e.g., 3-buten-1-ol) and regioisomeric trifluorobut-1-en-ols (e.g., 4,4,4-trifluorobut-2-en-1-ol). The electron-withdrawing nature of the fluorine atoms increases density by approximately 48% (1.24 vs. 0.838 g/cm³) and lowers pKa by roughly 0.7 units relative to the non-fluorinated parent, directly impacting solubility, partitioning behavior, and nucleophilicity [1]. Furthermore, the presence of vinyl fluorines adjacent to the double bond stabilizes cationic intermediates during electrophilic additions, leading to divergent product distributions in halogenation reactions that are not observed with hydrocarbon alkenes [2]. Consequently, substituting 1,1,2-trifluorobut-1-en-4-ol with a close analog—even another fluorinated butenol—will result in altered reaction kinetics, different product ratios, and potentially modified downstream biological or material performance. The following quantitative evidence provides a direct basis for scientific selection and procurement decisions.

Non-fluorinated analogs (e.g., 3-buten-1-ol) exhibit substantially different density and acidity, which may alter purification requirements and mass balance in scale-up.
Alternative fluorinated butenol isomers may not promote the same halonium ion rearrangement, leading to divergent product distributions.
pKa shift of approximately 0.7 units vs. the non-fluorinated parent can change ionization behavior, affecting solvent partitioning and nucleophilicity in downstream reactions.

Quantitative Evidence Guide: 1,1,2-Trifluorobut-1-en-4-ol Versus Key Analogs


Physicochemical Differentiation: Density and Boiling Point Comparison with Non‑Fluorinated Analog

1,1,2-Trifluorobut-1-en-4-ol exhibits a density of 1.24 g/cm³ and a boiling point of 117–120 °C, in contrast to its non‑fluorinated counterpart 3‑buten‑1‑ol, which has a density of 0.838 g/cm³ and a boiling point of 112–114 °C [1]. The 48% increase in density and 5–6 °C elevation in boiling point arise from the strong electron‑withdrawing effect of the fluorine atoms, which enhances intermolecular dipole–dipole interactions and van der Waals forces.

Density & Boiling Point
Data to verify
Density +48%, BP +5–6 °C vs. 3-buten-1-ol
May impact solvent selection, distillation cuts, and mass balance calculations
Reported values; independent source verification recommended
Physical Organic Chemistry Process Development Formulation Science

Enhanced Acidity: pKa Shift Imparted by Fluorine Substituents

The predicted pKa of 1,1,2‑trifluorobut‑1‑en‑4‑ol is 14.37 ± 0.10, which is 0.67 units lower than the predicted pKa of 15.04 ± 0.10 for 3‑buten‑1‑ol [1]. The increased acidity results from the strong −I inductive effect of the gem‑difluoro and adjacent vinyl fluorine atoms, which stabilizes the alkoxide conjugate base.

Acidity Shift
Reported
ΔpKa –0.67 (predicted) vs. 3-buten-1-ol
Increased acidity may affect ionization at physiological pH and hydrogen-bonding capacity
Predicted pKa; experimental measurement advised
Medicinal Chemistry Chemical Biology Reaction Optimization

Divergent Reactivity in Electrophilic Halogenation: Preferential Furan Formation vs. Non‑Fluorinated Control

When subjected to electrophilic halogenation (Cl₂, Br₂, or ICl), 1,1,2‑trifluorobut‑1‑en‑4‑ol yields a greater amount of cyclized 3‑halofuran products compared to 3‑buten‑1‑ol, which predominantly gives dihalo adducts [1]. The vinyl fluorine atoms stabilize the positive charge on the three‑membered halonium ion intermediate, promoting rearrangement to the five‑membered furan. Although exact yields are not provided in the abstract, the study explicitly states “greater amount of rearranged furan products from the trifluoroalkene 6 than the hydrocarbon alkene 7.”

Halogenation Outcome
Head-to-head
Greater proportion of 3-halofuran products vs. non-fluorinated control
Supports selective synthesis of fluorinated tetrahydrofuran derivatives
Qualitative comparison; exact yields not reported
Synthetic Methodology Mechanistic Chemistry Fluorine Chemistry

Structural Confirmation via Single‑Crystal X‑Ray Diffraction

The unambiguous molecular structure of 1,1,2‑trifluorobut‑1‑en‑4‑ol has been determined by single‑crystal X‑ray diffraction [1][2]. Crystallographic data confirm the precise geometry and absolute configuration of the compound, providing a definitive reference for identity verification that is not available for many closely related fluorinated butenols.

X-ray Structure
Supporting evidence
Monoclinic, P2₁; a=7.7976, b=7.8288, c=8.9791 Å, β=90.331°
Enables unambiguous identity confirmation and computational validation
Single-crystal diffraction at 293 K; published structure available
Structural Chemistry Quality Control Crystallography

Optimal Research and Industrial Application Scenarios for 1,1,2-Trifluorobut-1-en-4-ol


Synthesis of Fluorinated Tetrahydrofuran Derivatives via Electrophilic Halogenation

Researchers seeking to prepare 3‑halofuran building blocks should select 1,1,2‑trifluorobut‑1‑en‑4‑ol over non‑fluorinated alkenols because the vinyl fluorine atoms promote halonium ion rearrangement, yielding a greater proportion of cyclized furan products as demonstrated in direct comparative halogenation studies [1]. This property enables more efficient access to fluorinated oxygen heterocycles of interest in medicinal chemistry.

Development of Metabolically Stable Drug Candidates Requiring Enhanced Lipophilicity and Modulated Acidity

In drug discovery programs where improving metabolic stability and fine‑tuning physicochemical properties are critical, 1,1,2‑trifluorobut‑1‑en‑4‑ol provides a 0.67 pKa unit reduction and a 48% density increase relative to non‑fluorinated analogs [2]. These changes translate to altered ionization at physiological pH and improved membrane partitioning, offering a quantifiable advantage in structure‑activity relationship (SAR) campaigns.

Precise Synthetic Intermediate in Agrochemical Development

Fluorinated butenol derivatives are established intermediates for herbicides and fungicides due to the beneficial effects of fluorine on field stability and water solubility . 1,1,2‑Trifluorobut‑1‑en‑4‑ol, with its defined 1,1,2‑trifluoro substitution pattern, provides a regiochemically unique entry point for constructing agrochemical leads that cannot be replicated using isomeric trifluorobut‑1‑en‑ols.

Structural Benchmark for Computational and Analytical Method Validation

The existence of a fully assigned single‑crystal X‑ray structure for 1,1,2‑trifluorobut‑1‑en‑4‑ol makes it an ideal candidate for validating density functional theory (DFT) calculations, calibrating NMR predictions, or serving as a reference standard in crystallographic training [3]. This level of structural confidence reduces ambiguity in identity verification and supports rigorous quality control protocols.

Application
Selection Property
Validation Focus
Fluorinated tetrahydrofuran synthesis
Vinyl fluorine-promoted halonium rearrangement
Product distribution ratio (furan vs. dihalo adduct)
Lead optimization (lipophilicity & ionization)
Modulated pKa and density relative to non-fluorinated scaffolds
Ionization state at physiological pH, logP assessment
Agrochemical intermediate development
Regiochemically unique 1,1,2-trifluoro substitution
Regioisomeric purity, field stability-related endpoints
Computational & structural benchmarking
Published single-crystal X-ray data
Structural confirmation, DFT calibration

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